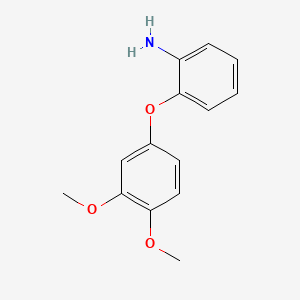

2-(3,4-Dimethoxyphenoxy)phenylamine

Description

2-(3,4-Dimethoxyphenoxy)phenylamine is a phenylamine derivative characterized by an aniline group (-NH₂) attached to a benzene ring, which is further linked via an oxygen atom to a second benzene ring substituted with methoxy groups at the 3- and 4-positions. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Potential applications include its use as a precursor for bioactive molecules or optoelectronic materials, though further pharmacological validation is required .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-16-13-8-7-10(9-14(13)17-2)18-12-6-4-3-5-11(12)15/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVDYFPOYWXYMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC2=CC=CC=C2N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801294636 | |

| Record name | 2-(3,4-Dimethoxyphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640766-60-5 | |

| Record name | 2-(3,4-Dimethoxyphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640766-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dimethoxyphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Key Compounds:

- (3,4-Dimethyl)phenylamine

- (3,4-Methylenedioxy)phenylamine

- (4-Bromo-3-methyl)phenylamine

Comparison:

Key Findings :

- Disubstituted phenylamines, such as (3,4-dimethyl)phenylamine, demonstrate enhanced bioactivity in nuclear factor erythroid 2-related factor 2 (Nrf2) transcription activation compared to monosubstituted analogs .

- Methoxy groups in 2-(3,4-dimethoxyphenoxy)phenylamine may improve metabolic stability compared to methyl or bromo substituents due to reduced oxidative susceptibility .

3,4-Dimethoxyphenethylamine

Key Compound: 3,4-Dimethoxyphenethylamine

Key Findings :

- 3,4-Dimethoxyphenethylamine is structurally analogous to dopamine but lacks receptor affinity due to methoxy substitution replacing hydroxyl groups .

Phenoxy-Containing Derivatives

Key Compounds:

- Lignin Model Compounds (e.g., 3-hydroxy-1-(3,4-dimethoxyphenoxy)-propanone)

- 2-(3,4-Dichlorophenoxy)ethanamine

Key Findings :

- Methoxy groups in phenoxy derivatives enhance electron density, facilitating stabilization during photoelectrochemical reactions .

- Chloro substituents in 2-(3,4-dichlorophenoxy)ethanamine increase electrophilicity, making it more reactive in nucleophilic substitutions compared to methoxy analogs .

Dopamine and Derivatives

Key Compounds: Dopamine HCl

Key Findings :

- Methoxy substitution in 2-(3,4-dimethoxyphenoxy)phenylamine reduces polarity compared to dopamine, limiting aqueous solubility but improving stability .

- Dopamine’s hydroxyl groups are critical for receptor binding, whereas methoxy analogs like the target compound lack this functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.